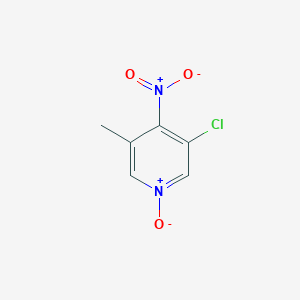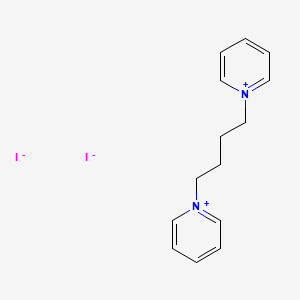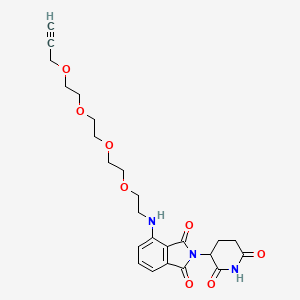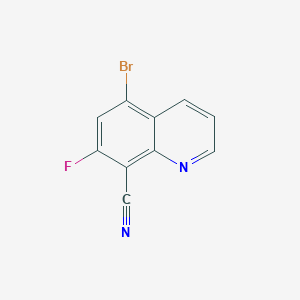
5-bromo-7-fluoroquinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-7-fluoroquinoline-8-carbonitrile: is a chemical compound with the molecular formula C10H4BrFN2 and a molecular weight of 251.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, and a carbonitrile group at the 8th position of the quinoline ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-fluoroquinoline-8-carbonitrile typically involves the halogenation of quinoline derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The process may include steps such as:
Bromination: Using bromine or bromine-containing reagents.
Fluorination: Employing fluorine gas or fluorine-containing compounds.
Nitrile Introduction: Adding a nitrile group through cyanation reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-bromo-7-fluoroquinoline-8-carbonitrile can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Quinoline Derivatives: Products with different substituents replacing the bromine or fluorine atoms.
Oxidized or Reduced Quinoline Compounds: Depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: 5-bromo-7-fluoroquinoline-8-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to investigate the specific biological targets and therapeutic potential of this compound.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-7-fluoroquinoline-8-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The carbonitrile group may also play a role in its biological activity by interacting with nucleophilic sites in proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
5-bromo-8-fluoroquinoline: A closely related compound with similar halogenation but lacking the carbonitrile group.
7-fluoroquinoline-8-carbonitrile: Another derivative with fluorine and carbonitrile groups but without bromine.
Uniqueness: 5-bromo-7-fluoroquinoline-8-carbonitrile is unique due to the combination of bromine, fluorine, and carbonitrile groups on the quinoline ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
5-bromo-7-fluoroquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGVPZHTBCDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
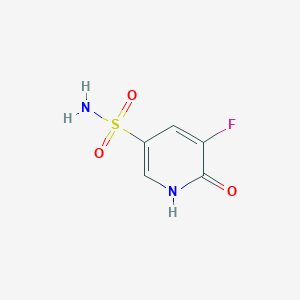
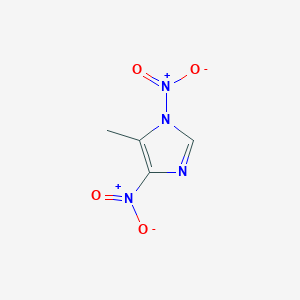
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
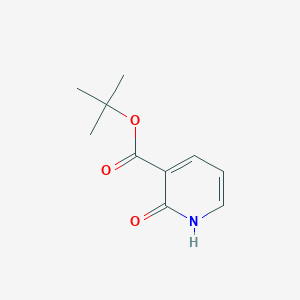
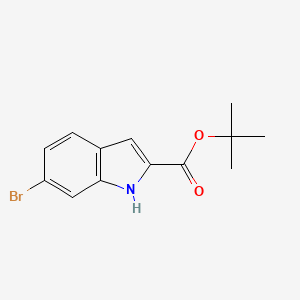
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)
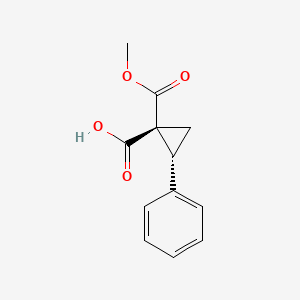
![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)
